molecular formula C8H9N3S B13093269 4,6-Dimethyl-2-(methylthio)pyrimidine-5-carbonitrile

4,6-Dimethyl-2-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B13093269
M. Wt: 179.24 g/mol
InChI Key: BPHGAZUXVPWUBA-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(methylthio)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are widely studied for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Various substituted pyrimidines.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-(methylthio)pyrimidine-5-carboxylate
  • 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

Uniqueness

4,6-Dimethyl-2-(methylthio)pyrimidine-5-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to act as a precursor for various biologically active molecules makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

4,6-dimethyl-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C8H9N3S/c1-5-7(4-9)6(2)11-8(10-5)12-3/h1-3H3

InChI Key

BPHGAZUXVPWUBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)C#N

Origin of Product

United States

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